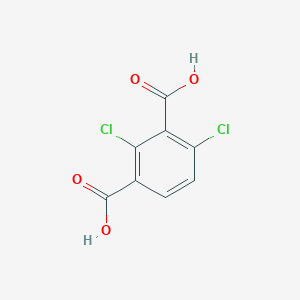
2,3-Dimethyl-4-phenylazoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2,3-dimethylazobenzene, also known as o-Aminoazotoluene, is an organic compound with the molecular formula C14H15N3. It is a type of azo dye, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is widely used as a colorant in various industries, including textiles, cosmetics, and food packaging .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Amino-2,3-dimethylazobenzene can be synthesized through the diazotization of 2,3-dimethylaniline followed by coupling with aniline. The reaction typically involves the following steps:
Diazotization: 2,3-dimethylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with aniline in an alkaline medium to produce 4-Amino-2,3-dimethylazobenzene.
Industrial Production Methods: Industrial production of 4-Amino-2,3-dimethylazobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-2,3-dimethylazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group (N=N) leads to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products:
Oxidation: Nitro derivatives of 4-Amino-2,3-dimethylazobenzene.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-2,3-dimethylazobenzene has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of azo dyes.
Biology: Employed in studies related to carcinogenicity and mutagenicity due to its classification as a potential carcinogen.
Medicine: Investigated for its effects on cellular processes and potential therapeutic applications.
Industry: Utilized as a colorant in various products, including textiles, cosmetics, and food packaging.
Wirkmechanismus
The mechanism of action of 4-Amino-2,3-dimethylazobenzene involves its interaction with cellular components. The compound can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to mutations and potential carcinogenic effects. The primary molecular targets include nucleophilic sites in DNA and proteins .
Vergleich Mit ähnlichen Verbindungen
4-Aminoazobenzene: Similar structure but lacks the methyl groups on the aromatic rings.
4,4’-Diaminodiphenyl sulfide: Contains amino groups but has a different linkage between aromatic rings.
Disperse Yellow 9: Another azo dye with different substituents on the aromatic rings.
Uniqueness: 4-Amino-2,3-dimethylazobenzene is unique due to the presence of methyl groups on the aromatic rings, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other azo dyes and contributes to its specific applications in various fields .
Eigenschaften
CAS-Nummer |
36576-23-5 |
|---|---|
Molekularformel |
C14H15N3 |
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
2,3-dimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H15N3/c1-10-11(2)14(9-8-13(10)15)17-16-12-6-4-3-5-7-12/h3-9H,15H2,1-2H3 |
InChI-Schlüssel |
ZYVVPQKFJIHXJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C)N=NC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)
![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)





![Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine](/img/structure/B13958948.png)





